

Difference between vinyl cyclohexanecarboxylate and vinyl benzoate

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Compound of Interest

Compound Name: Vinyl cyclohexanecarboxylate

CAS No.: 4840-76-0

Cat. No.: B3052926

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Comparative Dynamics of **Vinyl Cyclohexanecarboxylate** and Vinyl Benzoate: Kinetics, Stability, and Biomedical Applications

Executive Summary

The transition from traditional acrylate-based polymers to vinyl ester-based materials is a major frontier in drug delivery and specialty polymer design, driven primarily by the need for biocompatible degradation profiles. However, the selection of the pendant group on the vinyl ester—specifically, aliphatic versus aromatic—fundamentally alters both the synthesis kinetics and the operational stability of the resulting polymer. This technical guide provides a rigorous comparative analysis of **Vinyl Cyclohexanecarboxylate** (VCHC) and Vinyl Benzoate (VB), exploring the causality behind their distinct radical propagation behaviors, hydrolytic stabilities, and implications for pharmaceutical excipient design.

Structural and Physicochemical Divergence

Both VCHC and VB are vinyl esters, but their pendant groups dictate their divergent physicochemical behaviors. VCHC features a saturated, non-planar cyclohexane ring, whereas

VB contains a planar, conjugated benzene ring. This structural divergence directly impacts the electron density around the ester linkage and the steric environment of the vinyl double bond.

Table 1: Physicochemical Comparison of VCHC and VB

Property	Vinyl Cyclohexanecarboxylate (VCHC)	Vinyl Benzoate (VB)
CAS Number	4840-76-0[1]	769-78-8[2]
Molecular Formula	C9H14O2[3]	C8H8O2[4]
Molecular Weight	154.21 g/mol [3]	148.16 g/mol
Pendant Group	Aliphatic (Cyclohexyl)	Aromatic (Phenyl)
Boiling Point	226 °C at 760 mmHg[1]	~203 °C at 760 mmHg
Density	0.99 g/cm ³ [1]	1.07 g/cm ³

Radical Polymerization Kinetics: The Aromatic Retardation Effect

In free-radical polymerization, aliphatic vinyl esters typically exhibit high propagation rate coefficients (

). However, aromatic vinyl esters like VB behave anomalously, presenting unique challenges and opportunities for polymer chemists.

The Causality of Retardation: When polymerizing VB, researchers consistently observe a significantly depressed rate of polymerization compared to aliphatic analogs like VCHC or vinyl acetate[5]. This slow rate is not merely a function of steric hindrance. Instead, it is driven by a reversible complex formation between the propagating vinyl radical and the

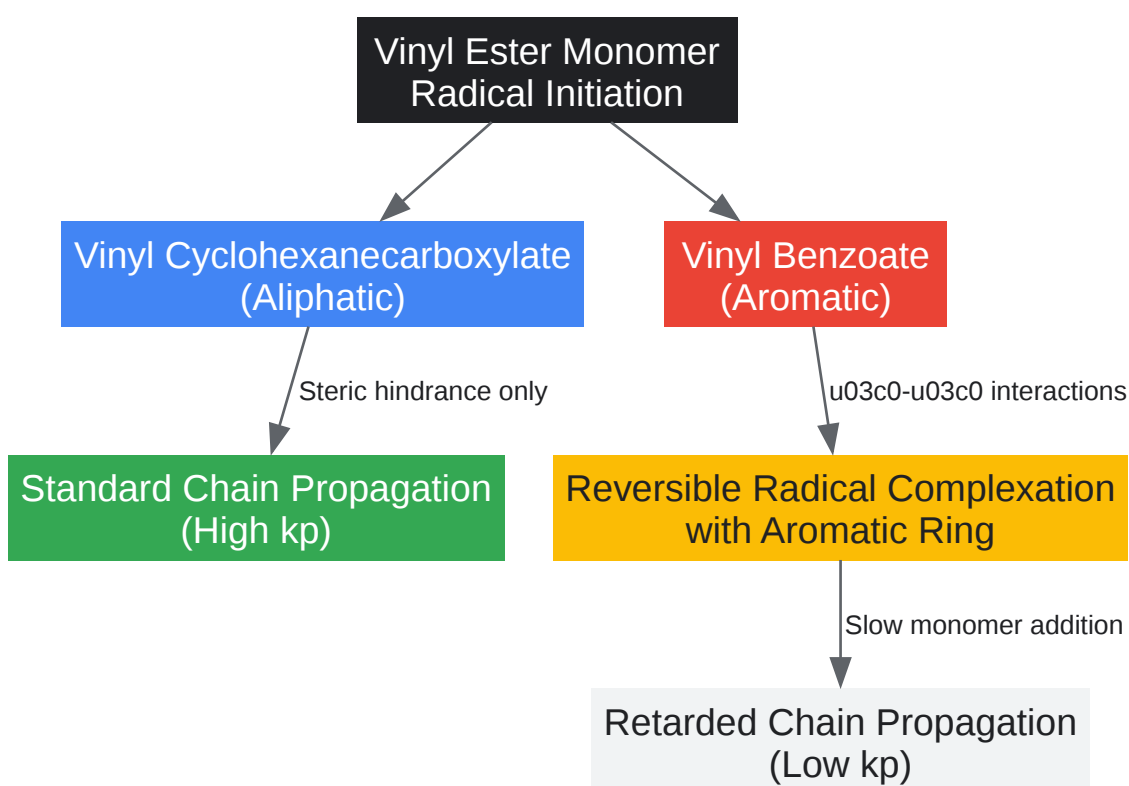
-system of the aromatic ring[6],[5]. The benzene ring acts as an internal radical trap, stabilizing the radical transiently and retarding the addition of the next monomer unit. Pulsed-Laser Polymerization (PLP) studies have shown that while aliphatic vinyl esters yield clear

propagation kinetics, VB often fails to produce a standard PLP structure due to this resonance stabilization[7],[8].

Conversely, VCHC lacks

-conjugation in its pendant group. The saturated cyclohexane ring provides steric bulk—which increases the glass transition temperature (

) of the resulting polymer—but it does not electronically stabilize the propagating radical. Thus, VCHC polymerizes at rapid rates comparable to other bulky aliphatic vinyl esters[7].



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Caption: Radical propagation pathways highlighting aromatic retardation in VB vs. standard propagation in VCHC.

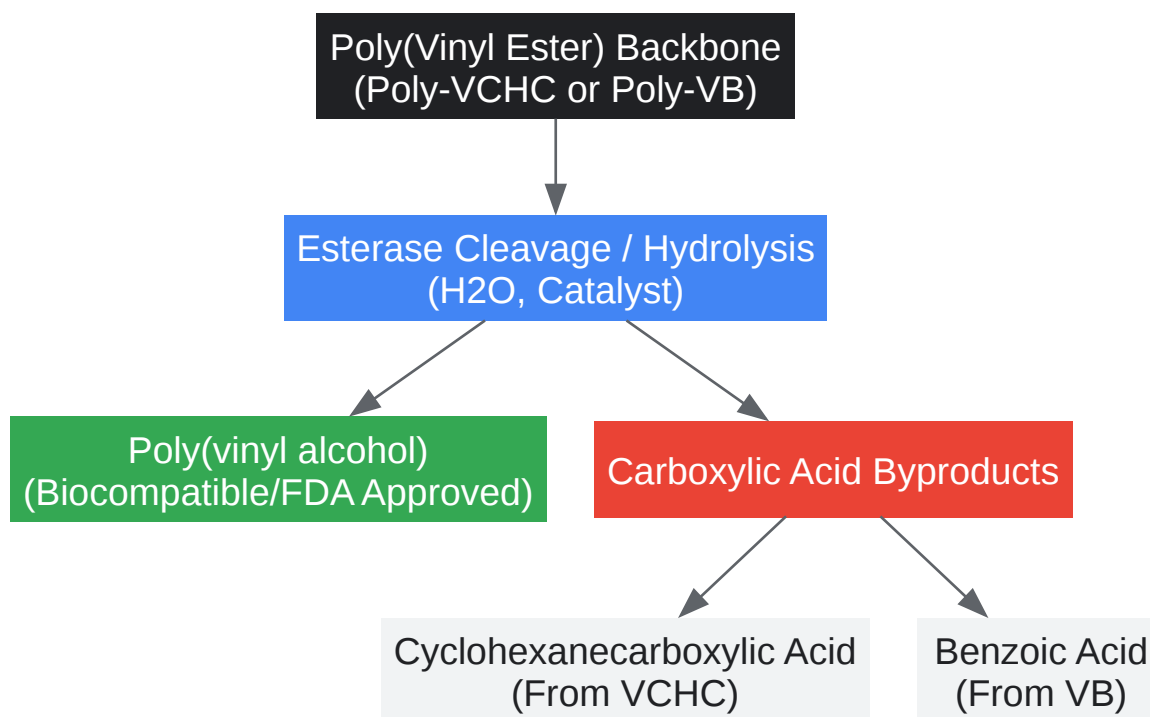
Hydrolytic Stability and Degradation Pathways

A critical advantage of poly(vinyl esters) in biomedical applications is their ability to undergo hydrolytic degradation into poly(vinyl alcohol) (PVA)—a non-toxic, FDA-approved polymer—and the corresponding carboxylic acid[9].

Causality of Hydrolytic Resistance: The rate of ester hydrolysis is governed by a delicate balance of steric hindrance and electronic effects:

- Poly(VB): The aromatic phenyl group in VB is electron-withdrawing via induction but electron-donating via resonance. The resonance stabilization of the ester carbonyl ground state makes the carbonyl carbon less electrophilic, thereby increasing resistance to nucleophilic attack by water or esterases.
- Poly(VCHC): The cyclohexyl group is electron-donating via induction, which slightly reduces electrophilicity, but it entirely lacks the resonance stabilization of VB. However, the sheer steric bulk of the cyclohexane ring provides significant kinetic shielding against hydrolytic enzymes and aqueous environments[10].

Consequently, poly(VB) is generally more hydrolytically stable than poly(VCHC). This makes VB suitable for long-acting drug release matrices, whereas VCHC is preferable for medium-term degradable scaffolds.



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Caption: Hydrolytic cleavage of poly(vinyl ester) backbones yielding poly(vinyl alcohol) and organic acids.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for evaluating the kinetic and degradation profiles of these monomers.

Protocol A: Pulsed-Laser Polymerization (PLP-SEC) for Kinetic Profiling

Purpose: To determine the propagation rate coefficient (

) and validate the aromatic retardation effect[7],[8].

- Preparation: Purify VCHC and VB monomers by passing them through basic alumina columns to remove inhibitors. Degas the purified monomers via three rigorous freeze-pump-thaw cycles.
- Initiation: Add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) at a 5 mmol/L concentration to the bulk monomer.
- Laser Pulsing: Expose the mixture to a Nd:YAG laser (355 nm) at specific pulse repetition rates (e.g., 100 Hz, 200 Hz, 500 Hz) under isothermal conditions (50 °C).
- Termination:Crucial Step: Quench the reaction strictly at <3% monomer conversion. This prevents autoacceleration (the Trommsdorff–Norrish effect) from skewing the kinetic data. Precipitate the polymer in cold methanol.
- SEC Analysis: Analyze the molecular weight distribution (MWD) using Size Exclusion Chromatography.
- System Validation: Calculate the first derivative of the MWD. For VCHC, the derivative must show distinct inflection points corresponding to

(chain length between pulses). The absence or severe smearing of these points in the VB sample serves as internal validation of the radical stabilization/retardation hypothesis.

Protocol B: Accelerated Enzymatic Hydrolysis Assay

Purpose: To quantify the hydrolytic stability of poly(VCHC) versus poly(VB)[10].

- **Polymer Film Casting:** Dissolve equal molecular weight samples of poly(VCHC) and poly(VB) in tetrahydrofuran (THF). Spin-coat the solutions onto quartz crystal microbalance (QCM) sensors and dry completely under a vacuum.
- **Enzymatic Incubation:** Submerge the sensors in a PBS buffer (pH 7.4) containing 50 U/mL of porcine liver esterase at physiological temperature (37 °C).
- **Mass Loss Tracking:** Monitor the real-time frequency shift () of the QCM sensors, which correlates directly to polymer mass loss via the Sauerbrey equation.
- **Byproduct Quantification:** Periodically sample the buffer and analyze via High-Performance Liquid Chromatography (HPLC) to quantify the release of cyclohexanecarboxylic acid versus benzoic acid.
- **System Validation:** The mass loss calculated from the QCM frequency shift must stoichiometrically match the molar concentration of the released acid detected by HPLC. This validates that the degradation is exclusively occurring via ester cleavage and not through macroscopic polymer delamination or dissolution.

Implications for Drug Development and Polymeric Micelles

The pharmaceutical industry's shift from acrylates to vinyl esters is driven by the imperative to reduce excipient toxicity[9]. Acrylate degradation yields poly(acrylic acid) derivatives, which can accumulate and present variable clearance profiles. In contrast, both VCHC and VB degrade into highly biocompatible PVA.

For drug development professionals formulating nanomedicines:

- VCHC is optimal for formulating polymeric micelles where a highly hydrophobic core is needed to encapsulate poorly soluble lipophilic drugs, but a moderate, predictable degradation rate is required to ensure timely drug release.

- VB is ideal for highly stable prodrug backbones or implantable matrices where prolonged structural integrity is paramount, and the release mechanism relies on slow, surface-eroding hydrolysis.

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